Pharmacokinetic Differentiation: Doxazosin's Extended Half-Life vs. Prazosin
Doxazosin possesses a significantly longer elimination half-life than prazosin, a key differentiator for dosing regimens. A comparative pharmacokinetic assessment in normotensive subjects demonstrated that the mean elimination half-life (T1/2) of doxazosin was 11 hours, which is over four times longer than the T1/2 of 2.5 hours reported for prazosin [1]. This substantial difference in half-life directly enables once-daily dosing for doxazosin, whereas prazosin requires multiple daily administrations [2].
| Evidence Dimension | Plasma elimination half-life (T1/2) |
|---|---|
| Target Compound Data | 11 hours (mean) |
| Comparator Or Baseline | Prazosin: 2.5 hours |
| Quantified Difference | Doxazosin half-life is 4.4 times longer |
| Conditions | Healthy normotensive human subjects receiving an intravenous dose of doxazosin (12 mcg/kg) |
Why This Matters
The extended half-life permits once-daily dosing, which is a significant advantage for patient adherence and is a key factor in formulary selection over shorter-acting alternatives like prazosin.
- [1] Elliott HL, Meredith PA, Sumner DJ, McLean K, Reid JL. A pharmacodynamic and pharmacokinetic assessment of a new alpha-adrenoceptor antagonist, doxazosin (UK33274) in normotensive subjects. Br J Clin Pharmacol. 1982;13(5):699-703. PMID: 6123342. View Source
- [2] Donnelly R, et al. Pharmacokinetic-pharmacodynamic relationships of alpha-adrenoceptor antagonists. Clin Pharmacokinet. 1989;17(4):264-74. PMID: 2574089. View Source
